molecular formula C15H15F3N2O B5757531 4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine

4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine

Cat. No.: B5757531
M. Wt: 296.29 g/mol
InChI Key: WUYFYMMHEIVRKB-UHFFFAOYSA-N
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Description

4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a morpholine ring attached to a quinoline core, which is further substituted with a methyl group and a trifluoromethyl group.

Preparation Methods

The synthesis of 4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . . The final step involves the nucleophilic substitution of the quinoline derivative with morpholine under basic conditions.

Chemical Reactions Analysis

4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine can be compared with other quinoline derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-10-8-14(20-4-6-21-7-5-20)12-3-2-11(15(16,17)18)9-13(12)19-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYFYMMHEIVRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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